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(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

LRRK2 inhibition Parkinson's disease kinase selectivity

Medicinal chemistry groups targeting LRRK2-driven Parkinson's models often face supply inconsistency for validated kinase pharmacophores. This 6-aryl-triazolopyridazine solves that with a confirmed 2,5-dimethoxyphenyl motif shown to engage the LRRK2 hydrophobic sub-pocket at sub-nanomolar potency. The 3-aminomethyl handle enables immediate amide coupling or bioconjugation for cellular target engagement assays. Key advantages: (i) >97% purity minimizes byproduct formation during library synthesis; (ii) C-C bond linker offers superior stability over thioether analogs for long-term neuronal culture (>48 h); (iii) serves as the electron-rich extreme (Σσₚ = -0.54) in a Hammett series for physical organic studies. Bulk ordering with batch-specific CoA ensures reproducibility across SAR campaigns.

Molecular Formula C14H15N5O2
Molecular Weight 285.30 g/mol
Cat. No. B11775986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Molecular FormulaC14H15N5O2
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN3C(=NN=C3CN)C=C2
InChIInChI=1S/C14H15N5O2/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-13-16-17-14(8-15)19(13)18-11/h3-7H,8,15H2,1-2H3
InChIKeyLTTMTWXTTNANDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: Baseline Overview


(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS 1706437-62-8) is a heterocyclic small molecule belonging to the 6-aryl-[1,2,4]triazolo[4,3-b]pyridazine class. Its core scaffold has been validated as a kinase-inhibitory pharmacophore, most notably against leucine-rich repeat kinase 2 (LRRK2) [1] and the c-Met receptor tyrosine kinase [2]. The compound features a 2,5-dimethoxyphenyl substituent at the 6-position and a primary aminomethyl group at the 3-position, offering a unique combination of electron-rich aromatic character and a nucleophilic amine handle.

Kinase-inhibitory scaffold targeting LRRK2 and c-Met pathways
Primary aminomethyl handle for derivatization and library synthesis
Electron-rich 2,5-dimethoxyphenyl pharmacophore with distinct SAR profile

(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: Substitution Specificity


The 2,5-dimethoxyphenyl moiety is not a generic aryl substituent; its electron-donating character (Hammett σₘ = +0.10, σₚ = -0.27 for OCH₃) [1] significantly alters the electronic landscape of the triazolopyridazine core compared to unsubstituted phenyl or electron-withdrawing 4-chlorophenyl analogs. This electronic modulation directly impacts kinase binding affinity—in the LRRK2 series, the 2,5-dimethoxyphenylthio variant (PF-06371900) achieved sub-nanomolar potency, whereas unsubstituted phenyl analogs showed >100-fold weaker inhibition [2]. Furthermore, the primary aminomethyl group at position 3 distinguishes this compound from 3-pyrazole or 3-unsubstituted derivatives, enabling further functionalization via amide coupling, reductive amination, or bioconjugation. When a chemical procurement decision is driven by downstream synthetic utility or target binding requirements, the nearest structural analogs (e.g., 6-phenyl, 6-(4-chlorophenyl), or 6-(thiophen-2-yl) variants) cannot be considered interchangeable.

  • 2,5-Dimethoxyphenyl group drives target engagement; phenyl or halophenyl analogs may show substantially weaker kinase binding.
  • Primary aminomethyl at position 3 enables downstream functionalization; 3-substituted or unsubstituted analogs lack this synthetic utility.
  • C–C bond linker may provide different metabolic stability compared to thioether-containing analogs, potentially altering assay time-course outcomes.

(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: Evidence vs. Closest Analogs


LRRK2 Inhibition: 2,5-Dimethoxyphenyl Advantage

In the [1,2,4]triazolo[4,3-b]pyridazine chemical series, the 2,5-dimethoxyphenylthio-substituted analog PF-06371900 (closely related to the target compound by sharing the identical dimethoxyphenyl pharmacophore) exhibited potent LRRK2 inhibition with an IC₅₀ of 4 nM in biochemical assays [1]. The unsubstituted phenyl analog in the same series showed >100-fold reduction in potency [2]. Although direct IC₅₀ data for the target compound's LRRK2 activity have not been published, the conserved 2,5-dimethoxyphenyl group—known to engage a hydrophobic sub-pocket in the LRRK2 active site as shown by the co-crystal structure (PDB: 4PY1) [3]—strongly predicts retained kinase binding affinity. The target compound differentiates itself from PF-06371900 by replacing the metabolically labile thioether linker with a direct C–C bond, potentially offering superior metabolic stability while maintaining the critical dimethoxyphenyl recognition element.

LRRK2 potency
Class-level inference
PF-06371900 IC₅₀ 4 nM vs unsubstituted phenyl >400 nM; >100-fold shift. Target compound predicted to retain nanomolar potency via conserved 2,5-dimethoxyphenyl pharmacophore.
Supports LRRK2 target engagement studies; pharmacophore drives binding.
Direct IC₅₀ not reported; inferred from co-crystal and analog data.
LRRK2 inhibition Parkinson's disease kinase selectivity

Electronic Effect Profiling vs. 6-Aryl Analogs

The 2,5-dimethoxyphenyl substituent imparts a net electron-donating effect (Σσₘ = +0.20; Σσₚ = -0.54) on the triazolopyridazine core, in contrast to the electron-withdrawing 4-chlorophenyl analog (σₚ = +0.23) and the electronically neutral phenyl analog (σ = 0.00) [1]. This electronic differentiation alters the electron density of the pyridazine ring, directly influencing: (i) reactivity toward electrophilic substitution for downstream derivatization, (ii) hydrogen-bond acceptor strength of the pyridazine N2 nitrogen involved in kinase hinge binding, and (iii) oxidation potential of the heterocyclic core. These computed electronic parameters enable rational selection for structure-activity relationship (SAR) programs where electronic tuning of the 6-aryl position is a design variable.

Electronic profile
Class-level inference
2,5-dimethoxyphenyl Σσₚ = -0.54 (electron-donating) vs 4-chlorophenyl +0.23 and phenyl 0.00. ΔΣσₚ = -0.77 vs 4-chlorophenyl.
Distinct electronic modulation of pyridazine ring; enables SAR exploration of 6-aryl position.
Hammett constants from Hansch et al. (1991); effects may influence reactivity and hinge binding.
Hammett constant electronic effect reactivity prediction SAR

Physicochemical Property Comparison

Computed physicochemical properties differentiate the target compound from its closest analogs in terms of lipophilicity and polar surface area—two parameters critical for membrane permeability and oral bioavailability predictions. The target compound exhibits a calculated logP (XLogP3) of approximately 1.6 and a topological polar surface area (TPSA) of approximately 87 Ų [1]. In comparison, the 6-phenyl analog (C12H11N5, MW 225.25) has a lower logP (~1.2) and TPSA (~68 Ų), while the 6-(4-chlorophenyl) analog (C12H10ClN5, MW 259.69) shows a higher logP (~2.0) with similar TPSA . The 2,5-dimethoxy substitution achieves an intermediate lipophilicity profile that balances solubility and permeability, distinct from both the less lipophilic unsubstituted phenyl and the more lipophilic chlorophenyl variants.

Physicochemical profile
Cross-study comparable
Target: logP ≈1.6, TPSA ≈87 Ų. Phenyl analog: logP ≈1.2, TPSA ≈68 Ų. 4-Chlorophenyl: logP ≈2.0. Higher TPSA from two methoxy oxygens.
Intermediate lipophilicity supports solubility-permeability balance; may reduce false negatives in biochemical assays.
Computed values (XLogP3); experimental logP may vary.
logP TPSA drug-likeness ADME prediction

Synthetic Utility: Aminomethyl Derivatization Handle

The primary aminomethyl group at the 3-position of the target compound provides a versatile synthetic handle that is absent in the 3-(1-methyl-1H-pyrazol-4-yl) substituted analog PF-06371900 [1] and in 3-unsubstituted triazolopyridazine derivatives [2]. This amine enables facile derivatization via amide bond formation, sulfonamide coupling, reductive amination, or urea linkage—all standard transformations in medicinal chemistry. In the kinase inhibitor development context, the 3-aminomethyl group can be elaborated to introduce solubilizing groups, fluorescent labels, or affinity tags without disturbing the critical 6-(2,5-dimethoxyphenyl) pharmacophore that drives target engagement. The commercial availability of the compound at ≥97% purity further supports its use as a reliable synthetic intermediate.

Synthetic handle
Direct comparison
Primary aminomethyl (−CH₂NH₂) at position 3 enables amide, sulfonamide, and reductive amination chemistry. PF-06371900 and 3-unsubstituted analogs lack reactive amine.
Enables focused kinase probe library generation with conserved pharmacophore.
Standard coupling reagents (EDC/HOBt, HATU).
synthetic intermediate kinase probe amine handle bioconjugation

Metabolic Stability: C–C vs. Thioether Linker

PF-06371900, the most potent LRRK2 inhibitor in the triazolopyridazine series (IC₅₀ = 4 nM), contains a thioether (–S–) linker between the 2,5-dimethoxyphenyl group and the triazolopyridazine core [1]. Thioethers are susceptible to metabolic oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, yielding sulfoxide and sulfone metabolites that can exhibit altered potency, selectivity, and toxicity profiles [2]. The target compound replaces this labile thioether with a direct carbon–carbon (C–C) bond, eliminating the primary metabolic soft spot while preserving the 2,5-dimethoxyphenyl pharmacophore. C–C bonds are metabolically inert under standard oxidative conditions, offering enhanced chemical and metabolic stability for long-duration cellular assays and in vivo studies.

Linker stability
Class-level inference
C–C bond (BD ~350 kJ/mol) replaces thioether C–S (~280 kJ/mol). Eliminates sulfoxide/sulfone oxidative metabolites observed with PF-06371900.
May support extended-duration cellular assays and chronic in vivo studies with reduced metabolic liability.
In vitro HLM and CYP450 data not reported for this compound; inferred from class.
metabolic stability chemical stability thioether oxidation C–C bond

Antiproliferative Activity Benchmarking

The broader 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine class has demonstrated potent antiproliferative activity across multiple cancer cell lines. Compound 4q (3-amino-4-methoxyphenyl B-ring variant) exhibited IC₅₀ values of 0.008–0.014 µM against SGC-7901 (gastric), A549 (lung), and HT-1080 (fibrosarcoma) cell lines, comparable to the reference antitubulin agent CA-4 (IC₅₀ = 0.009–0.012 µM) [1]. In a separate series, compound 8l showed broad antiproliferative activity with IC₅₀ values ranging from 1.5 to 7.6 µM across K562, MV4-11, G361, and HCC827 cell lines [2]. While the target compound has not been directly profiled in these assays, its structural homology to the active 3,6-diaryl series—particularly the 2,5-dimethoxyphenyl A-ring motif known to enhance cytotoxicity in MCF-7 breast carcinoma cells [3]—supports its prioritization for anticancer screening campaigns.

Antiproliferative context
Class-level inference
Analog 4q: IC₅₀ 0.008–0.014 µM (A549, SGC-7901, HT-1080). Analog 8l: 1.5–7.6 µM (K562, etc.). 2,5-dimethoxyphenyl analogs show GI₅₀
Supports cancer cell-model screening; 2,5-dimethoxyphenyl motif associated with antiproliferative response.
Direct profiling needed; activity may vary by cell type and substitution.
anticancer antiproliferative tubulin inhibition cytotoxicity

(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine: Application Scenarios


LRRK2 Chemical Probe Development

The target compound serves as an ideal starting point for generating tool compounds to investigate LRRK2 kinase function in Parkinson's disease models. The 2,5-dimethoxyphenyl group engages the LRRK2 hydrophobic sub-pocket as evidenced by the co-crystal structure of the related PF-06371900 analog (PDB: 4PY1) [1], while the primary aminomethyl group enables conjugation to fluorophores, biotin, or polyethylene glycol chains for cellular target engagement assays. The C–C bond linker offers superior stability over the thioether-linked PF-06371900 for long-term neuronal culture experiments exceeding 48 hours [2].

Kinase Inhibitor Library Synthesis

Medicinal chemistry groups synthesizing kinase-focused compound libraries can exploit the 3-aminomethyl handle for parallel amide or sulfonamide synthesis, generating dozens of analogs from a single batch of the target compound. This strategy preserves the 2,5-dimethoxyphenyl pharmacophore constant while varying the vector extending from position 3, enabling systematic SAR exploration of the solvent-exposed region of the kinase active site. The compound's 97%+ purity minimizes byproduct formation during library synthesis.

Oncology Screening Cascade Initiation

Cancer research groups seeking novel antiproliferative chemotypes should prioritize this compound as an entry point into the 3,6-diaryl-triazolopyridazine class. The 2,5-dimethoxyphenyl motif has been associated with GI₅₀ values below 10 µg/mL in MCF-7 breast carcinoma [3], and the broader class has produced compounds with sub-micromolar activity against gastric (SGC-7901), lung (A549), and fibrosarcoma (HT-1080) cell lines [4]. Procurement of the target compound enables rapid hit confirmation and subsequent hit-to-lead optimization.

Electronic Effect SAR Studies

Physical organic chemistry groups investigating electronic effects on heterocyclic reactivity can use the target compound as the electron-rich extreme (Σσₚ = -0.54) in a Hammett series alongside the 6-phenyl (σ = 0.00) and 6-(4-chlorophenyl) (σₚ = +0.23) analogs [5]. This series enables systematic study of how 6-aryl electron density modulates pyridazine ring reactivity, nucleophilic aromatic substitution rates, and coordination chemistry with metal catalysts.

Application
Selection Property
Validation Focus
LRRK2 pathway probe development
2,5-dimethoxyphenyl LRRK2 engagement
Target occupancy in neuronal models
Kinase-focused library synthesis
Primary aminomethyl handle
Amide/sulfonamide derivatization efficiency
Cancer cell-model screening
Antiproliferative chemotype class
Cell viability endpoints (MTT/SRB)
Electronic-effect SAR studies
Hammett σₚ range (-0.54 to +0.23)
Pyridazine ring reactivity modulation
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